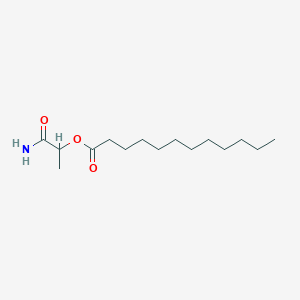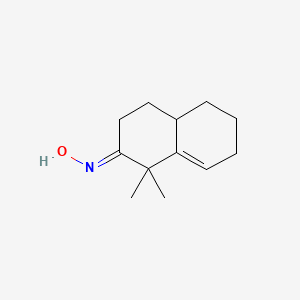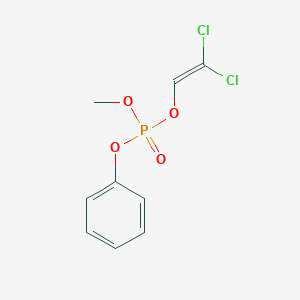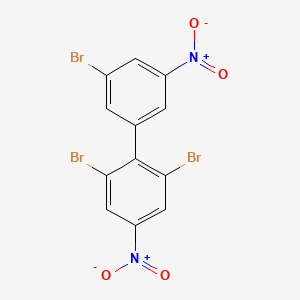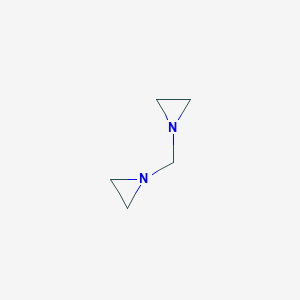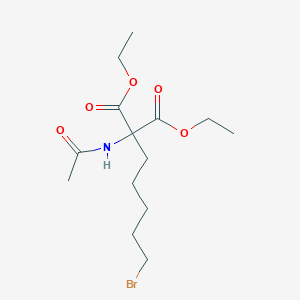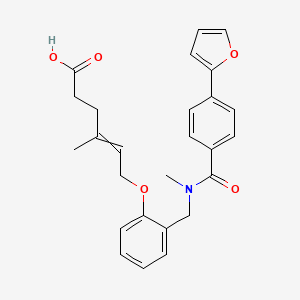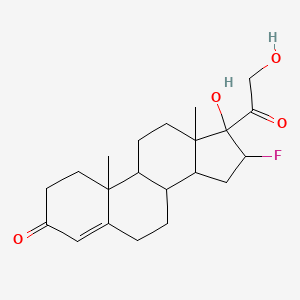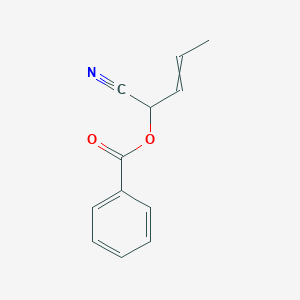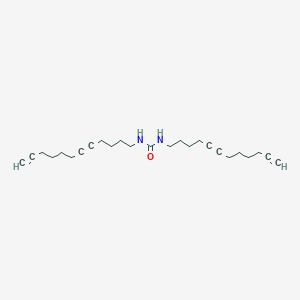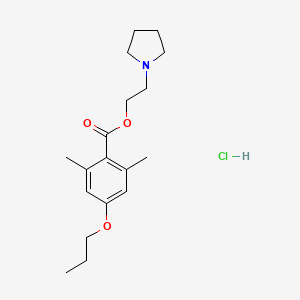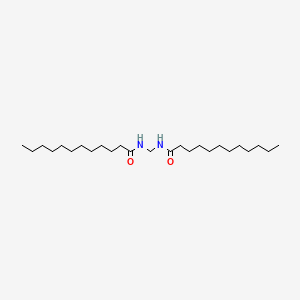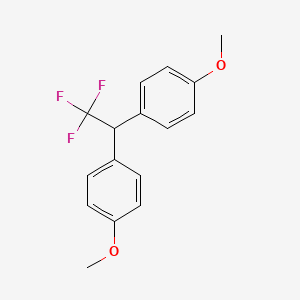
Pyrrolidinium,1'-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] is a complex organic compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where pyrrolidine derivatives react with ethylene dibromide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while reduction can produce pyrrolidinium hydrides. Substitution reactions result in a wide range of derivatives, depending on the nucleophile employed.
科学的研究の応用
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] has several scientific research applications:
Chemistry: Used as a solvent or catalyst in various organic reactions due to its ionic liquid properties.
Biology: Investigated for its potential as a drug delivery agent, owing to its ability to solubilize various biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity.
作用機序
The mechanism of action of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and leading to cell death. In chemical reactions, its ionic nature facilitates the transfer of electrons, enhancing reaction rates and selectivity.
類似化合物との比較
Similar Compounds
Pyrrolidinium Ionic Liquids: Similar in structure but may have different substituents, affecting their properties and applications.
Piperidinium Ionic Liquids: Contain a six-membered ring instead of a five-membered pyrrolidine ring, leading to different chemical behaviors.
Imidazolium Ionic Liquids: Feature an imidazole ring, offering distinct properties such as higher thermal stability and different solubility profiles.
Uniqueness
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] stands out due to its specific combination of pyrrolidine and pyridine rings, which confer unique properties such as enhanced solubility and reactivity. Its dual functionality makes it versatile for various applications, distinguishing it from other ionic liquids.
特性
CAS番号 |
5392-30-3 |
|---|---|
分子式 |
C22H32N4+2 |
分子量 |
352.5 g/mol |
IUPAC名 |
3-[1-methyl-1-[2-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)ethyl]pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C22H32N4/c1-25(13-5-9-21(25)19-7-3-11-23-17-19)15-16-26(2)14-6-10-22(26)20-8-4-12-24-18-20/h3-4,7-8,11-12,17-18,21-22H,5-6,9-10,13-16H2,1-2H3/q+2 |
InChIキー |
MJRIWDXWCJJQJG-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)CC[N+]3(CCCC3C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
